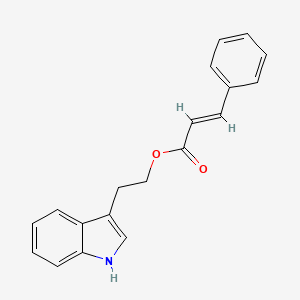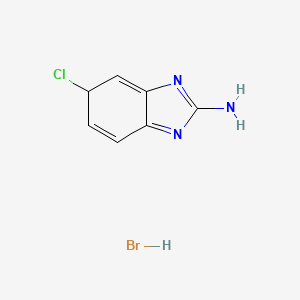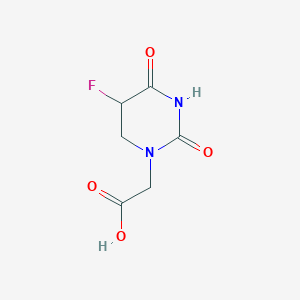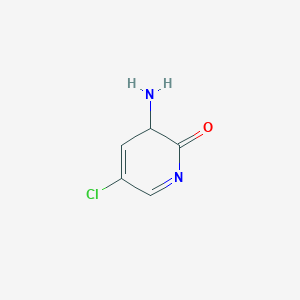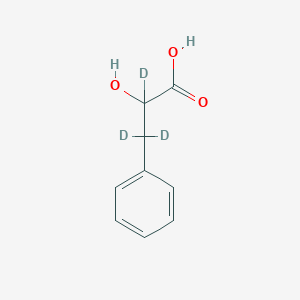
DL-3-phenyllactic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-3-phenyllactic Acid-d3: is a deuterated version of DL-3-phenyllactic Acid, which is an antimicrobial compound with broad-spectrum activity against both bacteria and fungi . The deuterated form is often used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: DL-3-phenyllactic Acid can be synthesized through both chemical and biotechnological approaches. Chemically, it can be obtained by catalytic hydrogenation in the presence of Raney-Nickel catalyst or Palladium-Carbon alloy catalyst . these methods often involve extreme reaction conditions and can cause environmental pollution.
Industrial Production Methods: Biotechnological methods are preferred for industrial production due to their environmentally friendly nature. For instance, the fed-batch fermentation of Lactobacillus species with phenylpyruvic acid as the substrate can produce significant yields of DL-3-phenyllactic Acid . Another method involves the use of whole cells of Bacillus coagulans to convert phenylpyruvic acid to DL-3-phenyllactic Acid .
化学反应分析
Types of Reactions: DL-3-phenyllactic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using Raney-Nickel or Palladium-Carbon catalysts.
Substitution: It can undergo esterification reactions with alcohols in the presence of acid catalysts.
Major Products: The major products formed from these reactions include various esters, alcohols, and oxidized derivatives of DL-3-phenyllactic Acid .
科学研究应用
DL-3-phenyllactic Acid-d3 has a wide range of applications in scientific research:
作用机制
DL-3-phenyllactic Acid exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with metabolic processes within the microbial cells .
相似化合物的比较
Lactic Acid: Another hydroxy acid with antimicrobial properties but lacks the phenyl group.
Phenylpyruvic Acid: A precursor in the biosynthesis of DL-3-phenyllactic Acid.
Hydrocinnamic Acid: Similar structure but differs in the position of the hydroxyl group.
Uniqueness: DL-3-phenyllactic Acid is unique due to its broad-spectrum antimicrobial activity and its ability to be used as a stable isotope-labeled compound in various research applications .
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
169.19 g/mol |
IUPAC 名称 |
2,3,3-trideuterio-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/i6D2,8D |
InChI 键 |
VOXXWSYKYCBWHO-OJYSAGIRSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


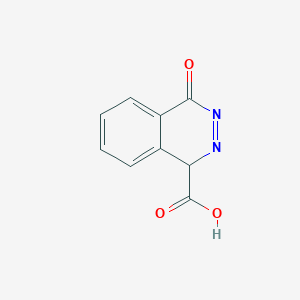
![(3R,4S,5S)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12360234.png)
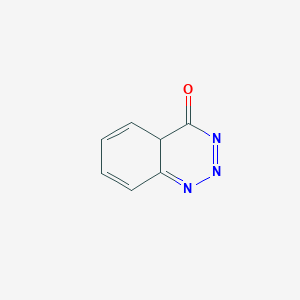
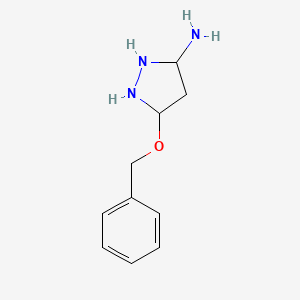
![2,9-Dimethylquinolino[2,3-b]acridine-7,14-dione](/img/structure/B12360263.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)
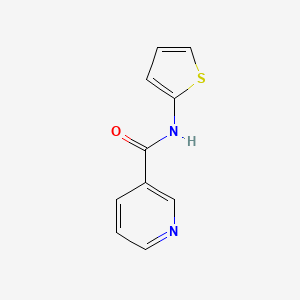
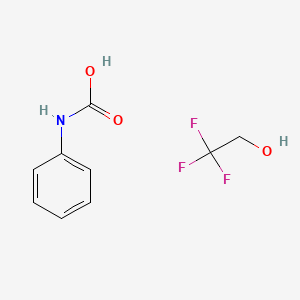
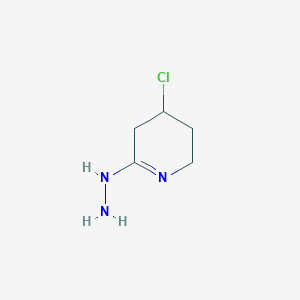
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
